2-Nitrophenyl 3-bromo-4-methoxybenzoate
Description
2-Nitrophenyl 3-bromo-4-methoxybenzoate is an aromatic ester comprising a 3-bromo-4-methoxybenzoic acid moiety esterified with 2-nitrophenol. The compound features three distinct functional groups: a nitro group (electron-withdrawing) on the phenyl ring, a bromine atom (bulky, weakly polarizable substituent) at the 3-position, and a methoxy group (electron-donating) at the 4-position of the benzoate backbone. This combination of substituents confers unique physicochemical properties, including altered solubility, stability, and reactivity compared to simpler benzoate esters.
Properties
Molecular Formula |
C14H10BrNO5 |
|---|---|
Molecular Weight |
352.14 g/mol |
IUPAC Name |
(2-nitrophenyl) 3-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C14H10BrNO5/c1-20-12-7-6-9(8-10(12)15)14(17)21-13-5-3-2-4-11(13)16(18)19/h2-8H,1H3 |
InChI Key |
YVFJTDAWMSSVFS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Halogen vs. Hydroxyl Groups : The bromine in the target compound increases molecular weight and polarizability compared to HBH, enhancing its utility in separation techniques like HPLC.
- Nitro Group Positioning : The 2-nitrophenyl group in NPAOZ and NPOAH improves UV detectability, a trait shared with the target compound .
- Electron-Donating vs. Withdrawing Effects : The methoxy group in the target compound may reduce hydrolysis rates compared to esters with electron-withdrawing groups (e.g., nitro-substituted analogs), enhancing shelf stability.
Analytical Performance
- Chromatographic Behavior: Bromine and nitro groups in the target compound likely improve retention in reversed-phase HPLC compared to non-halogenated analogs (e.g., HBH).
- Mass Spectrometry: Isotopically labeled analogs (e.g., AOZ-d4, AMOZ-d5 ) demonstrate the importance of halogen/nitro groups in fragmentation patterns, suggesting the target compound would yield distinct diagnostic ions (e.g., [M-Br]⁺).
Stability and Reactivity
- Hydrolysis Sensitivity : The electron-donating methoxy group may slow alkaline hydrolysis relative to esters with electron-withdrawing groups (e.g., NPOAH).
- Thermal Stability : Bromine’s polarizability could increase thermal stability compared to chloro or fluoro analogs.
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